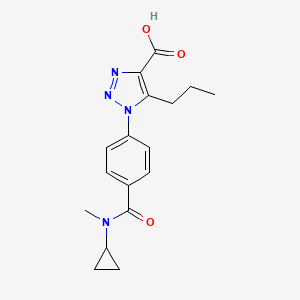
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a carbamoyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with a suitable isocyanate.
Final Coupling: The final coupling step involves the reaction of the intermediate with a propylating agent to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
相似化合物的比较
- 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
属性
分子式 |
C17H20N4O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-[4-[cyclopropyl(methyl)carbamoyl]phenyl]-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H20N4O3/c1-3-4-14-15(17(23)24)18-19-21(14)13-7-5-11(6-8-13)16(22)20(2)12-9-10-12/h5-8,12H,3-4,9-10H2,1-2H3,(H,23,24) |
InChI 键 |
QKBCAATZKZWSMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)N(C)C3CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


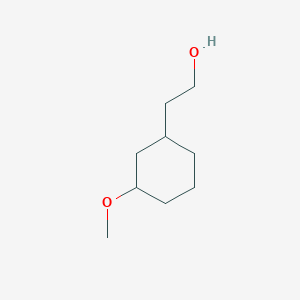
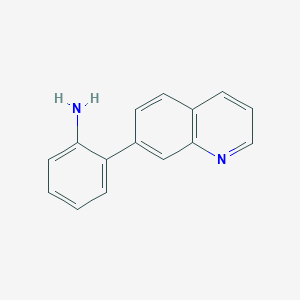
![2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol](/img/structure/B13333023.png)
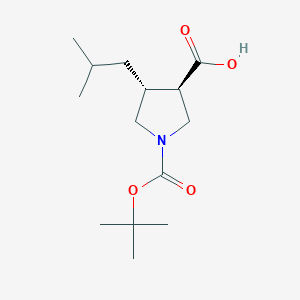
![Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13333043.png)
![6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B13333049.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)
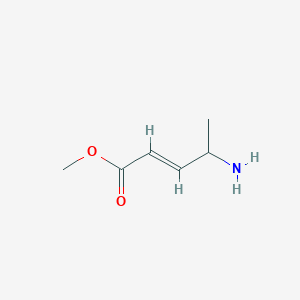
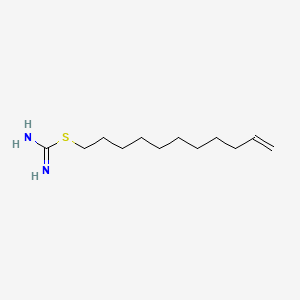

![(S)-4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13333088.png)



